molecular formula C11H16N2O B13185852 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one

2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B13185852
M. Wt: 192.26 g/mol
InChI Key: JGZSQVZKGRUXPT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one (CAS 2060045-21-6) is a high-purity chemical compound supplied for research and development purposes. This pyridazin-3-one derivative is part of a class of heterocyclic compounds that have demonstrated significant potential in pharmacological research, particularly as a scaffold for developing novel therapeutic agents . Compounds based on the pyridazinone core are extensively investigated for their cardiovascular effects; recent studies highlight novel pyridazinone derivatives that exhibit superior aortic vasorelaxant activity by remarkably increasing eNOS mRNA expression and upregulating aortic nitric oxide content, showing potential as potent antihypertensive agents . Furthermore, pyridazinone-based inhibitors have shown high specificity for human Vascular Adhesion Protein-1 (VAP-1), a key target in inflammatory diseases, demonstrating a reversible binding mode that is advantageous for drug development . The core pyridazinone structure is also known to be fundamental for agonist activity at Formyl Peptide Receptors (FPRs), which play an essential role in regulating endogenous inflammation and immunity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-cyclohexyl-5-methylpyridazin-3-one

InChI

InChI=1S/C11H16N2O/c1-9-7-11(14)13(12-8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

JGZSQVZKGRUXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexyl Hydrazine with Substituted Dicarbonyl Precursors

A prominent method involves reacting cyclohexyl hydrazine with α,β-unsaturated or isoxazole derivatives, followed by cyclization under acidic or dehydrating conditions to yield the pyridazinone core.

  • Starting materials:

    • Cyclohexyl hydrazine
    • Substituted isoxazoles or 1,4-dicarbonyl compounds bearing methyl substituents
  • Reaction conditions:

    • Use of polyphosphoric acid (PPA) as a cyclization agent at elevated temperatures (~70 °C)
    • Solvents such as anhydrous ethanol or tetrahydrofuran (THF)
    • Reaction times around 30 minutes to several hours depending on substrate reactivity
  • Example procedure:

    • Isoxazole derivative (6.56 mmol) mixed with PPA (25 mmol) and anhydrous ethanol (2 mL)
    • Phenylhydrazine or cyclohexyl hydrazine (7.87 mmol) added dropwise
    • Stirring at 70 °C for 30 minutes
    • Cooling, solvent evaporation, aqueous workup, and extraction with dichloromethane
    • Purification by column chromatography to isolate the pyridazinone product

This method is supported by literature describing the synthesis of pyridazinone analogs through phenylhydrazine and PPA-mediated cyclizations of isoxazoles, which can be adapted for cyclohexyl hydrazine to obtain 2-cyclohexyl derivatives.

Hydrazone Formation and Subsequent Cyclization

Another approach involves the formation of hydrazones from aldehydes or ketones bearing cyclohexyl substituents followed by intramolecular cyclization to form the dihydropyridazinone ring.

  • General steps:

    • Synthesis of hydrazones by condensation of cyclohexyl-substituted aldehydes/ketones with hydrazine derivatives.
    • Cyclization under Pd-catalyzed or acidic conditions to yield dihydropyridazinones.
  • Catalysts and reagents:

    • Palladium complexes such as Pd(cod)Cl2 with ligands (e.g., Xphos)
    • Bases like potassium tert-butoxide (KOtBu)
    • Propargylic acetates or other alkynyl substrates for cyclization
  • Reaction conditions:

    • Sealed tube reactions at elevated temperatures
    • Use of aprotic solvents

This methodology is documented for the synthesis of tetrahydropyridazines and related heterocycles and can be tailored for the preparation of 2-cyclohexyl-5-methyl derivatives.

Functional Group Transformations on Pyridazinone Core

Post-cyclization modifications allow introduction of methyl groups at position 5 or other substituents via:

  • Hydrolysis of intermediates to acids followed by amide formation
  • Treatment with phosphoryl chloride (POCl3) to form cyano derivatives
  • Reduction or substitution reactions to fine-tune substituents

Such transformations are typically carried out sequentially with purification steps between each stage.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Cyclization with PPA Cyclohexyl hydrazine, PPA, EtOH, 70 °C ~90 Efficient cyclization of isoxazole precursors
Hydrazone formation Cyclohexyl aldehyde/ketone + hydrazine >80 Precursor for cyclization
Pd-catalyzed cyclization Pd(cod)Cl2, Xphos, KOtBu, propargylic acetates 60-70 Forms tetrahydropyridazine ring
Post-cyclization modification Hydrolysis, amide formation, POCl3 treatment Variable Functionalization at position 5

Research Discoveries and Insights

  • The use of polyphosphoric acid (PPA) is critical for effective cyclization, providing a dehydrating environment that promotes ring closure with high yields.
  • Substituted isoxazoles serve as versatile precursors for pyridazinone synthesis, allowing structural diversity at positions 2 and 5.
  • Catalytic methods involving palladium complexes enable milder conditions and higher selectivity in ring formation, expanding the scope of accessible derivatives.
  • Functional group interconversions post-cyclization provide routes to pharmaceutically relevant analogs, as pyridazinones are important scaffolds in medicinal chemistry, including as enzyme inhibitors.

Chemical Reactions Analysis

2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antihypertensive and anti-inflammatory activities . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Substituent Analysis

The dihydropyridazinone scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one (Target) 2-Cyclohexyl, 5-methyl 220.29 (estimated) Not reported Agrochemicals, drug intermediates
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one 6-Benzimidazole 285.31 Not reported Pharmaceuticals, crystal engineering
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 4,5-Dichloro, 2-(4-methylphenyl) 285.13 Not reported Agrochemical intermediates
5-Iodo-2,3-dihydropyridazin-3-one 5-Iodo 221.98 147–148 Halogenated intermediate synthesis
5-Methoxy-2,3-dihydropyridazin-3-one 5-Methoxy 140.14 Not reported Pharmaceuticals, solubility studies
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-dihydropyridazin-3-one 4-Cl, 2-(3,5-Cl₂Ph), 5-(1-methylhydrazino) 319.57 Not reported Specialty chemical synthesis

Key Observations :

  • Substituent Effects: Halogenation: Chloro (e.g., ) and iodo substituents increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions. The iodo derivative’s high melting point (147–148°C) suggests strong intermolecular forces . Aromatic vs. Electron-Donating Groups: Methoxy substituents improve solubility in polar solvents, whereas methyl groups (target compound) offer steric stabilization without significantly altering electronic properties.

Crystallographic and Hydrogen-Bonding Trends

  • The benzimidazole-substituted analog exhibits near-planar geometry (interplanar angle: 3.69°), with hydrogen bonds (N–H···O) stabilizing the crystal lattice. In contrast, bulkier substituents like cyclohexyl may disrupt planarity, reducing crystallinity but enhancing amorphous stability.
  • DMF solvates in form hydrogen bonds (N–H···O) with the pyridazinone ring, a feature critical for co-crystal engineering. The target compound’s cyclohexyl group may hinder solvent interactions, necessitating alternative crystallization strategies.

Biological Activity

2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one is a pyridazinone derivative with significant potential in medicinal chemistry. Its molecular formula is C₁₁H₁₆N₂O, and it has garnered attention for its diverse biological activities, including antimicrobial, antidiabetic, and anticonvulsant properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
IUPAC Name2-cyclohexyl-5-methylpyridazin-3-one
InChIInChI=1S/C11H16N2O/c1-9-7-11(14)13(12-8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H₂,1H₃
InChI KeyJGZSQVZKGRUXPT-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=O)N(N=C1)C2CCCCC2

Antimicrobial Properties

Research indicates that derivatives of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one exhibit notable antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antidiabetic Effects

The compound has also been investigated for its antidiabetic properties. Studies demonstrated that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The proposed mechanism includes the activation of AMPK (AMP-activated protein kinase), which plays a crucial role in glucose metabolism .

Anticonvulsant Activity

In animal models, 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one has shown promise as an anticonvulsant agent. It appears to modulate neurotransmitter release and inhibit excitatory neuronal activity, thus preventing seizures .

The biological activity of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one is attributed to its interaction with specific molecular targets:

  • Calcium Ion Influx Inhibition : The compound inhibits calcium ion influx, which is critical for various cellular processes including platelet aggregation.
  • Enzyme Modulation : It may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation and glucose metabolism.
  • Receptor Interaction : The compound has been shown to interact with specific receptors that mediate its biological effects, including those involved in pain and inflammation responses .

Study on Antimicrobial Activity

In a comparative study involving several pyridazinone derivatives, 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, outperforming some established antibiotics .

Evaluation of Antidiabetic Effects

A recent study evaluated the antidiabetic effects of the compound in streptozotocin-induced diabetic rats. Treatment with 50 mg/kg body weight resulted in a significant reduction in fasting blood glucose levels by approximately 30% after four weeks compared to control groups .

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